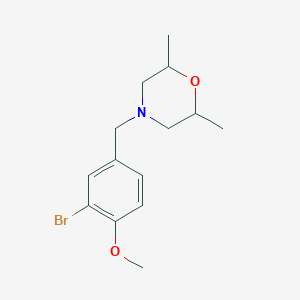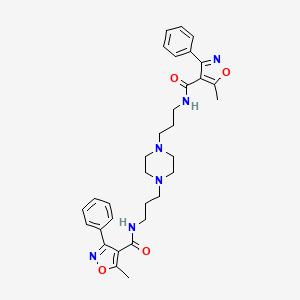![molecular formula C21H20F4N2O3 B5182778 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is commonly referred to as compound X in the scientific community. Compound X is a synthetic compound that was first synthesized in 2005 by a group of researchers at a pharmaceutical company. Since then, compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields.
Wirkmechanismus
Compound X works by selectively inhibiting the activity of certain neurotransmitters in the brain. Specifically, it inhibits the activity of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of the dopamine transporter, compound X increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that compound X has a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, which could make it a potential treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its selectivity. Because it selectively inhibits the activity of certain neurotransmitters, it can be used to study the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using compound X is that its effects can be difficult to interpret. Because it affects multiple neurotransmitter systems, it can be difficult to determine which effects are due to its effects on dopamine versus its effects on other neurotransmitters.
Zukünftige Richtungen
There are several potential future directions for research on compound X. One potential direction is to explore its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, researchers could explore its potential as a tool for studying the role of dopamine in addiction and reward processing. Finally, researchers could explore the potential of compound X as a tool for studying the role of other neurotransmitters in various neurological disorders.
Synthesemethoden
The synthesis of compound X involves several steps. The first step involves the reaction of piperidine with 3-fluorobenzyl bromide, which results in the formation of 1-(3-fluorobenzyl)piperidine. This compound is then reacted with 3-(trifluoromethoxy)benzyl chloride to form 1-(3-fluorobenzyl)-N-[3-(trifluoromethoxy)benzyl]piperidine. Finally, the carboxylic acid group is added to the piperidine ring, resulting in the formation of 1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of numerous scientific studies, which have explored its potential applications in various fields. One of the most promising applications of compound X is in the field of neuroscience. Studies have shown that compound X has the ability to selectively inhibit the activity of certain neurotransmitters, which could make it a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O3/c22-17-5-1-4-15(9-17)12-27-13-16(7-8-19(27)28)20(29)26-11-14-3-2-6-18(10-14)30-21(23,24)25/h1-6,9-10,16H,7-8,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOMLJMDFNQETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=CC(=CC=C2)OC(F)(F)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)


![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)